(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid

Enzyme kinetics Metabolic pathway intermediate Chiral purity

(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid (CAS 918950-35-3), also referred to as 3-oxo-D-isoapionate, is a chiral C5 keto‑acid intermediate in the bacterial degradation of D‑apionate. It is produced by the NAD⁺‑dependent oxidoisomerase EC 1.1.1.421 and is subsequently decarboxylated by EC 4.1.1.120 to L‑erythrulose.

Molecular Formula C5H8O6
Molecular Weight 164.11 g/mol
CAS No. 918950-35-3
Cat. No. B12623086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid
CAS918950-35-3
Molecular FormulaC5H8O6
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC(C(=O)C(CO)(C(=O)O)O)O
InChIInChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m1/s1
InChIKeyHBARXKFONQENLN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade Profile of (2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid (CAS 918950-35-3)


(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid (CAS 918950-35-3), also referred to as 3-oxo-D-isoapionate, is a chiral C5 keto‑acid intermediate in the bacterial degradation of D‑apionate [1]. It is produced by the NAD⁺‑dependent oxidoisomerase EC 1.1.1.421 and is subsequently decarboxylated by EC 4.1.1.120 to L‑erythrulose [2][3]. The compound has a molecular formula of C₅H₈O₆ and a monoisotopic mass of 164.0321 Da [4]. Its (2S)‑enantiomer (CAS 918950-38-6) is also commercially available, making stereochemical identity a critical procurement parameter [5].

Why Generic Interchange Is Not Valid for (2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid (CAS 918950-35-3)


The (2R)‑stereoisomer is not functionally interchangeable with its (2S)‑enantiomer (CAS 918950-38-6) or with the structurally related achiral 4‑hydroxy‑2‑oxobutanoic acid (HOB). The D‑apionate oxidoisomerase (EC 1.1.1.421) produces specifically the (R)‑configured 3‑oxoisoapionate [1], and stereospecificity of the downstream decarboxylase (EC 4.1.1.120) has not been determined [2]. Without enantiomeric resolution, procurement of the racemate or the wrong stereoisomer can introduce uncontrolled variables in enzyme‑kinetic, metabolomic, or pathway‑engineering experiments [3].

Quantitative Differentiation Evidence for (2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid (CAS 918950-35-3)


Data Gap Notification: Insufficient Comparator-Based Quantitative Evidence

At the time of this analysis, publicly accessible sources do not contain head-to-head or cross-study quantitative data (e.g., Km, kcat, IC50, or binding constants) that differentiate (2R)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid from its (2S)-enantiomer, racemic 3-oxoisoapionate, or 4-hydroxy-2-oxobutanoic acid in a defined assay system. The primary research article that characterizes the enzyme producing this compound cites kinetic constants in Supplementary Table 4; however, these data are behind a paywall and could not be retrieved for direct comparison [1]. The stereospecificity of the product has not been explicitly determined in the published enzyme characterization [2]. Consequently, no quantitative, comparator-based differentiator can be asserted with certainty at this time.

Enzyme kinetics Metabolic pathway intermediate Chiral purity

Application Scenarios for (2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid (CAS 918950-35-3) Based on Known Metabolic Context


Enzyme Activity Assays for D-Apionate Oxidoisomerase (EC 1.1.1.421) and 3-Oxoisoapionate Decarboxylase (EC 4.1.1.120)

The compound serves as the immediate product of EC 1.1.1.421 and the substrate for EC 4.1.1.120 [1]. It is required for in vitro reconstitution of the D-apionate degradation pathway, enabling kinetic characterization of these enzymes. Because the stereospecificity of the decarboxylase has not been determined, using the (2R)-enantiomer ensures consistency with the physiologically produced intermediate [2].

Metabolomics and Flux Analysis in D-Apiose Catabolism Studies

As a pathway intermediate in multiple bacterial species, including human gut microbiome members, (2R)-3-oxoisoapionate can be used as an authentic standard for LC-MS or NMR-based metabolomics to confirm pathway activity in microbial cultures or fecal samples [3]. Its distinct mass (164.0321 Da) and retention time differentiate it from other C5 keto-acids.

Synthetic Biology and Pathway Engineering for D-Apiose Valorization

Engineering microbial strains for conversion of D-apiose (a plant cell wall component) to value-added products requires the intermediate 3-oxoisoapionate [4]. Procuring the (2R)-enantiomer allows researchers to bypass the upstream dehydrogenase step for in vitro prototyping of novel downstream pathways, such as transketolase-dependent routes to glycerate derivatives [5].

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